molecular formula C5H12ClF2NO B1449084 (2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride CAS No. 2097859-99-7

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride

Cat. No. B1449084
M. Wt: 175.6 g/mol
InChI Key: GOZGMWUNNMUVPH-UHFFFAOYSA-N
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Description

2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride (EDFMA-HCl) is a compound belonging to the class of fluoroalkyl amines. It is a colorless, volatile liquid that is soluble in water and organic solvents. EDFMA-HCl has many applications in the field of science, particularly in the areas of organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Catalyst-Free Domino Reactions

A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and a compound structurally similar to "(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride" was developed to synthesize furan derivatives. These compounds exhibited significant bioactivity against Myzus persicae, highlighting their potential in agricultural applications (Zhao et al., 2020).

Reactions with Tetrafluorochromones

Research involving the reaction of 2-Ethoxycarbonyl-5,6,7,8-tetrafluorochromone with methylamine has shown diverse outcomes based on the solvent nature and amine amount, leading to novel compounds with potential in material science and drug development (Shcherbakov et al., 2005).

Selective Methylation with Supercritical Methanol

The selective N-methylation of bifunctionalized amines using supercritical methanol over various catalysts was explored, indicating the utility of this approach in synthesizing N-methylated amino alcohols and diamines, which are important in pharmaceutical sciences (Oku et al., 2004).

Chemosensitive Chlorophyll Derivatives

Studies on methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, which react with amines to form hemiaminal-type adducts, demonstrate their application in optical detection and analysis, showcasing their potential in sensor technology and environmental monitoring (Tamiaki et al., 2013).

Fluorinated Amines as Drug Building Blocks

Research on the synthesis of chiral alpha-difluoromethyl amines highlights their importance in drug design, where the incorporation of fluorine can enhance the bioavailability and efficacy of pharmaceuticals (Li and Hu, 2005).

Lipophilic Hydrogen Bond Donor Concept

The study on difluoromethyl groups in organic compounds examined their role as lipophilic hydrogen bond donors, which could inform the design of drugs with improved properties (Zafrani et al., 2017).

Novel Sulfonated Nanofiltration Membranes

Research on novel sulfonated thin-film composite nanofiltration membranes for dye treatment applications demonstrated the utility of incorporating sulfonated aromatic diamine monomers to enhance water flux and dye rejection, underscoring their relevance in water purification technologies (Liu et al., 2012).

properties

IUPAC Name

2-ethoxy-2,2-difluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2NO.ClH/c1-3-9-5(6,7)4-8-2;/h8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZGMWUNNMUVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-2,2-difluoroethyl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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